Cas no 62029-79-2 (2-Amino-N-ethylacetamide)

2-Amino-N-ethylacetamide is a versatile organic compound with the molecular formula C₄H₁₀N₂O. It features both an amino and an amide functional group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity allows for selective modifications, enabling its use in the development of active ingredients and specialty chemicals. Its stable structure under standard conditions ensures consistent performance in synthetic applications. Additionally, the presence of the ethyl group enhances solubility in organic solvents, facilitating its incorporation into various reaction schemes. This compound is particularly useful in peptide coupling and as a building block for heterocyclic compounds, offering synthetic flexibility and efficiency.
2-Amino-N-ethylacetamide structure
2-Amino-N-ethylacetamide structure
Product Name:2-Amino-N-ethylacetamide
CAS No:62029-79-2
MF:C4H10N2O
MW:102.135000705719
MDL:MFCD06655350
CID:1086095
PubChem ID:4961971
Update Time:2025-06-07

2-Amino-N-ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-N-ethylacetamide
    • QCQZFSUBYDWVBG-UHFFFAOYSA-N
    • UNII-812L8B539W
    • MFCD06655350
    • SCHEMBL1536829
    • EN300-12567
    • 62029-79-2
    • Z54747476
    • 812L8B539W
    • E79648
    • CS-0213253
    • AS-787/43399854
    • glycine ethylamide
    • 2-amino-N-ethyl-acetamide
    • BS-12685
    • n-ethylglycinamide
    • AKOS000206342
    • Acetamide, 2-amino-N-ethyl-
    • DA-04352
    • MDL: MFCD06655350
    • Inchi: 1S/C4H10N2O/c1-2-6-4(7)3-5/h2-3,5H2,1H3,(H,6,7)
    • InChI Key: QCQZFSUBYDWVBG-UHFFFAOYSA-N
    • SMILES: O=C(CN)NCC

Computed Properties

  • Exact Mass: 102.07900
  • Monoisotopic Mass: 102.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 62.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 58.61000
  • LogP: 0.62180

2-Amino-N-ethylacetamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Amino-N-ethylacetamide Suppliers

Amadis Chemical Company Limited
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(CAS:62029-79-2)2-Amino-N-ethylacetamide
Order Number:A1168273
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:11
Price ($):482.0/158.0
Email:sales@amadischem.com

Additional information on 2-Amino-N-ethylacetamide

Professional Introduction to Compound with CAS No. 62029-79-2 and Product Name: 2-Amino-N-ethylacetamide

The compound identified by the CAS number 62029-79-2 is a significant chemical entity in the field of pharmaceutical research and development. Its product name, 2-Amino-N-ethylacetamide, provides a concise yet precise description of its molecular structure, which consists of an acetamide group substituted with an amino group at the second carbon and an ethyl group attached to the nitrogen atom. This specific configuration imparts unique chemical properties that make it a valuable intermediate in synthesizing various bioactive molecules.

2-Amino-N-ethylacetamide has garnered attention in recent years due to its utility as a building block in the synthesis of more complex pharmaceutical compounds. The amide functionality is a cornerstone in medicinal chemistry, frequently employed in the development of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. The presence of the ethyl group enhances the compound's solubility and reactivity, making it particularly useful in peptide mimetics and protease inhibitors.

Recent advancements in drug discovery have highlighted the importance of 2-Amino-N-ethylacetamide in the design of novel therapeutic agents. For instance, researchers have leveraged its structural framework to develop potent inhibitors of bacterial enzymes, demonstrating its potential in combating antibiotic-resistant strains. The compound's ability to act as a precursor for peptidomimetics has also been explored in the treatment of cancer, where it contributes to the creation of molecules that selectively target tumor-specific pathways.

In addition to its role in small-molecule drug development, 2-Amino-N-ethylacetamide has found applications in biochemical research. Its derivatives have been used as probes to study enzyme mechanisms and as substrates for biochemical assays. The compound's versatility stems from its ability to participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, which are fundamental to organic synthesis.

The synthesis of 2-Amino-N-ethylacetamide typically involves the reaction of ethyl acetoacetate with ammonia or ammonium hydroxide under controlled conditions. This process yields the desired amide derivative with high purity and yield, making it commercially viable for industrial applications. The scalability of its synthesis ensures that researchers can obtain sufficient quantities for both academic and industrial purposes without compromising quality.

One of the most compelling aspects of 2-Amino-N-ethylacetamide is its role in modulating biological pathways. Studies have shown that certain derivatives exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. By fine-tuning the substituents on its molecular framework, chemists can tailor its pharmacological properties to target specific therapeutic areas. This adaptability has positioned it as a cornerstone in structure-activity relationship (SAR) studies.

The compound's stability under various conditions further enhances its utility. It remains stable under standard storage conditions, ensuring long-term viability for research purposes. Moreover, its compatibility with a wide range of solvents allows for easy integration into diverse synthetic protocols. These characteristics make it an indispensable tool in pharmaceutical laboratories worldwide.

As research continues to evolve, the applications of 2-Amino-N-ethylacetamide are expected to expand further. Emerging technologies such as computational chemistry and high-throughput screening are enabling researchers to explore its potential more efficiently than ever before. By leveraging these advancements, scientists can accelerate the discovery of novel therapeutics derived from this versatile compound.

In conclusion, 2-Amino-N-ethylacetamide, identified by CAS No. 62029-79-2, is a pivotal compound in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting a multitude of diseases. As research progresses, its role in drug discovery is poised to grow even more significant, solidifying its place as a cornerstone of medicinal chemistry innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:62029-79-2)2-Amino-N-ethylacetamide
A1168273
Purity:99%/99%
Quantity:5g/1g
Price ($):482.0/158.0
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